N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide
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Overview
Description
N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide is a synthetic organic compound characterized by its indole and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction. Pyridine derivatives can be synthesized via Hantzsch pyridine synthesis, involving the condensation of an aldehyde, ammonia, and a β-ketoester.
Coupling Reactions: The final step involves coupling the indole and pyridine moieties. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol.
Scientific Research Applications
N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of indole and pyridine derivatives in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-[3-oxo-3-(pyridin-3-ylamino)propyl]-1H-indole-5-carboxamide
- N-[3-oxo-3-(pyridin-2-ylamino)propyl]-1H-indole-5-carboxamide
- N-[3-oxo-3-(quinolin-4-ylamino)propyl]-1H-indole-5-carboxamide
Uniqueness
N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide is unique due to the specific positioning of the pyridine ring, which can significantly influence its binding affinity and specificity towards biological targets compared to its analogs. This positional isomerism can lead to differences in biological activity and pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[3-oxo-3-(pyridin-4-ylamino)propyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(21-14-4-7-18-8-5-14)6-10-20-17(23)13-1-2-15-12(11-13)3-9-19-15/h1-5,7-9,11,19H,6,10H2,(H,20,23)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMXIZHNIVAFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NCCC(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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